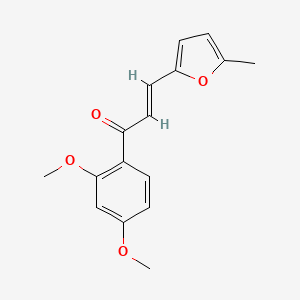
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.10485899 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its α,β-unsaturated carbonyl structure. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific chalcone, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is significant in determining its biological activity. The presence of methoxy groups on the phenyl ring and the furan moiety contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.3 g/mol |
| CAS Number | 6135-88-2 |
| Chemical Class | Chalcone |
Antimicrobial Activity
Research indicates that chalcones exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. The compound has demonstrated the ability to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The anticancer activity of this compound has been investigated through several studies. It has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound has a high binding affinity for certain receptors involved in disease pathways.
Key Findings from Docking Studies
| Target | Binding Affinity (kcal/mol) |
|---|---|
| 5-HT2A Receptor | -8.7 |
| 5-HT3A Receptor | -9.1 |
These interactions indicate potential therapeutic applications in treating anxiety and other disorders modulated by these receptors.
Anxiolytic Potential
A study evaluated the anxiolytic effects of a related chalcone derivative in adult zebrafish (Danio rerio). The results showed that the compound reduced locomotor activity and exhibited anxiolytic effects mediated by the serotonergic system:
- Methods : Zebrafish were treated with varying doses of the chalcone.
- Results : Significant reduction in anxiety-like behavior was observed at specific doses.
- : This highlights the potential for developing new anxiolytic agents based on chalcone structures.
属性
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-5-12(20-11)7-9-15(17)14-8-6-13(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVKHUDQVWKSOS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














